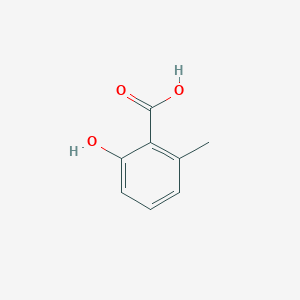

6-Methylsalicylic Acid

Description

2-Hydroxy-6-methylbenzoic acid has been reported in Geosmithia langdonii, Neolentinus cyathiformis, and other organisms with data available.

structure

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJMNOSIAGSZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205257 | |

| Record name | 6-Methylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-61-3 | |

| Record name | 6-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5352FE23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of 6-Methylsalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylsalicylic acid (6-MSA) is a polyketide natural product with a range of biological activities and serves as a key precursor for the biosynthesis of numerous other secondary metabolites, including the mycotoxin patulin. Its synthesis is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase (PKS). This technical guide provides an in-depth overview of the 6-MSA biosynthetic pathway, including the enzymatic machinery, reaction mechanism, and quantitative aspects of its production. Detailed experimental protocols for the investigation of this pathway are also provided to facilitate further research and application in drug development and synthetic biology.

Introduction

This compound (6-MSA) is a foundational aromatic polyketide produced by a variety of fungi, most notably Penicillium patulum. The biosynthesis of 6-MSA is a classic example of fungal polyketide synthesis, orchestrated by a single, large multifunctional enzyme known as this compound synthase (6-MSAS). This enzyme iteratively catalyzes a series of condensation and modification reactions to construct the 6-MSA molecule from simple metabolic precursors. Understanding the intricacies of the 6-MSA biosynthetic pathway is crucial for harnessing its potential in various applications, from the development of novel pharmaceuticals to the bio-engineering of valuable chemical compounds.

The this compound Synthase (6-MSAS) Enzyme

The central player in 6-MSA biosynthesis is the 6-MSAS enzyme. It is a type I polyketide synthase, meaning it is a single, large polypeptide with multiple catalytic domains. In Penicillium patulum, the 6-MSAS is a homodimer of two identical subunits, each with a molecular weight of approximately 190 kDa.[1][2]

The key catalytic domains within each 6-MSAS monomer include:

-

Ketosynthase (KS): Catalyzes the Claisen condensation reactions that extend the polyketide chain.

-

Acyltransferase (AT): Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the acyl carrier protein.

-

Ketoreductase (KR): Reduces a specific keto group in the growing polyketide chain to a hydroxyl group.

-

Dehydratase (DH): Although initially annotated as a dehydratase, this domain has been shown to be non-functional in its canonical role and is not involved in a dehydration step during 6-MSA synthesis.[3]

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.

-

Thioesterase (TE) or Product Release Domain: Catalyzes the final cyclization and release of the completed 6-MSA molecule from the enzyme.

The Biosynthetic Pathway of this compound

The biosynthesis of 6-MSA proceeds through a series of iterative steps, all occurring on the multifunctional 6-MSAS enzyme. The overall reaction consumes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one molecule of NADPH.[2][4]

The proposed steps are as follows:

-

Loading: The AT domain loads an acetyl group from acetyl-CoA onto the ACP. This starter unit is then transferred to the active site of the KS domain.

-

First Extension: The AT domain loads a malonyl group from malonyl-CoA onto the now-vacant ACP.

-

First Condensation: The KS domain catalyzes the decarboxylative condensation of the acetyl group with the malonyl group on the ACP, forming a C4 intermediate (acetoacetyl-ACP).

-

Second Extension and Condensation: The process repeats with a second molecule of malonyl-CoA, extending the chain to a C6 triketide.

-

Ketoreduction: The KR domain stereospecifically reduces the C5 keto group of the triketide to a hydroxyl group, utilizing NADPH as a cofactor.

-

Third Extension and Condensation: A third molecule of malonyl-CoA is incorporated, forming a C8 tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide undergoes an intramolecular aldol condensation to form a cyclic intermediate, which then aromatizes.

-

Thioesterase-mediated Release: The final product, this compound, is released from the ACP domain through the action of the thioesterase domain.

References

A Technical Guide to 6-Methylsalicylic Acid Production in Fungi for Researchers and Drug Development Professionals

Abstract

6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite synthesized by a wide array of filamentous fungi, particularly within the Aspergillus and Penicillium genera. This compound serves as a crucial precursor for a multitude of other fungal metabolites, some with significant pharmacological or toxicological properties, including patulin and terreic acid.[1] Understanding the natural producers of 6-MSA, the intricacies of its biosynthesis, and the regulatory networks governing its production is paramount for its potential exploitation in drug discovery and development. This technical guide provides an in-depth overview of the fungal producers of 6-MSA, detailed experimental protocols for its cultivation and analysis, and a summary of the current knowledge on the signaling pathways that regulate its synthesis.

Fungal Producers of this compound

A broad spectrum of fungal species are known to naturally produce 6-MSA. The most well-documented producers belong to the genera Penicillium and Aspergillus.

Key Fungal Producers:

-

Penicillium patulum (also known as Penicillium griseofulvum ): This species is one of the most extensively studied producers of 6-MSA and is the source from which the this compound synthase (6MSAS) gene was first cloned.[2]

-

Aspergillus terreus : This fungus is a known producer of 6-MSA, which serves as a precursor for the biosynthesis of other secondary metabolites like terreic acid.[3]

-

Aspergillus aculeatus : This species has been shown to possess a 6-MSA synthase gene cluster and produces 6-MSA-derived compounds.

-

Penicillium cyclopium : Studies on submerged cultures of this species have demonstrated its capability to produce penicillic acid, a downstream product of 6-MSA.[4]

-

Penicillium rubens : Coculture experiments with this species have shown alterations in its secondary metabolite profile, indicating a complex regulatory network that can be influenced by interspecies interactions.[5]

Quantitative Data on 6-MSA Production

The production of 6-MSA can vary significantly depending on the fungal species, strain, and cultivation conditions. While data from wild-type producers is somewhat limited and variable, heterologous expression systems have been utilized to achieve higher yields.

| Fungal Species/Host | Cultivation Condition | 6-MSA Titer (mg/L) | Reference |

| Penicillium cyclopium NRRL 1888 | Submerged culture with mannitol | Up to 4000 (as penicillic acid) | [4] |

| Saccharomyces cerevisiae (heterologous) | Glucose minimal media (20 g/L) | Not specified | |

| Saccharomyces cerevisiae (heterologous) | Minimal media (50 g/L glucose) | 554 ± 26 | |

| Aspergillus terreus | Not specified | Not specified | [6] |

| Penicillium patulum | Replacement cultures with [1-14C]acetate | Not directly quantified in mg/L | [7] |

Biosynthesis of this compound

The biosynthesis of 6-MSA is a classic example of polyketide synthesis, catalyzed by the multifunctional enzyme this compound synthase (6MSAS).

The overall reaction involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. The process is iterative, with the growing polyketide chain remaining attached to the enzyme complex until its final release as 6-MSA.

Biosynthetic Pathway Diagram

Regulation of 6-MSA Production

The production of 6-MSA, like many other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and is influenced by various environmental factors.

Key Regulatory Proteins

-

LaeA and the Velvet Complex: LaeA is a global regulator of secondary metabolism in many filamentous fungi.[8][9][10][11] It forms a key part of the velvet complex (including VeA and VelB), which plays a crucial role in coordinating fungal development and secondary metabolism in response to light and other signals.[8][9][11][12] Deletion or overexpression of laeA has been shown to significantly impact the production of various secondary metabolites, and it is highly likely to be involved in the regulation of 6-MSA biosynthesis.[10]

Signaling Pathways

-

cAMP Signaling Pathway: The cyclic AMP (cAMP) signaling pathway is a conserved signaling cascade in fungi that responds to extracellular signals, such as nutrient availability.[13][14][15][16][17] This pathway, through the action of protein kinase A (PKA), can influence the expression of genes involved in secondary metabolism.[13][14][15][16][17] It is plausible that nutrient sensing through the cAMP pathway modulates 6-MSA production to align with the physiological state of the fungus.

Regulatory Network Diagram

Experimental Protocols

Fungal Cultivation for 6-MSA Production

This protocol provides a general guideline for the submerged cultivation of Penicillium species in shake flasks. Optimization of media components and culture parameters may be required for specific strains.

Materials:

-

Penicillium sp. culture on a Potato Dextrose Agar (PDA) plate

-

Sterile distilled water

-

250 mL Erlenmeyer flasks

-

Cotton plugs

-

Autoclave

-

Incubator shaker

-

Seed medium (e.g., Potato Dextrose Broth - PDB)

-

Production medium (e.g., Czapek-Dox broth or a custom medium)

Procedure:

-

Spore Suspension Preparation:

-

Aseptically add 10 mL of sterile distilled water to a mature (7-10 days old) PDA plate culture of the Penicillium species.

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Transfer the spore suspension to a sterile tube.

-

Adjust the spore concentration to approximately 10^7 spores/mL using a hemocytometer.

-

-

Inoculum Preparation:

-

Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium with 1 mL of the spore suspension.

-

Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

-

Production Culture:

-

Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile production medium with 5 mL of the seed culture.

-

Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.[18]

-

Withdraw samples aseptically at regular intervals for analysis.

-

Extraction of 6-MSA from Fungal Culture

This protocol describes a general procedure for the extraction of 6-MSA from both the fungal mycelium and the culture broth.

Materials:

-

Fungal culture

-

Buchner funnel and filter paper

-

Centrifuge

-

Ethyl acetate or other suitable organic solvent (e.g., dichloromethane)[19]

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Separation of Mycelium and Broth:

-

Harvest the fungal culture by filtration through a Buchner funnel or by centrifugation (e.g., 5000 x g for 10 minutes).

-

Collect both the mycelium and the culture filtrate (broth).

-

-

Extraction from Culture Broth:

-

Adjust the pH of the culture filtrate to acidic (pH 2-3) with an appropriate acid (e.g., HCl).

-

Extract the acidified broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers.

-

-

Extraction from Mycelium:

-

The collected mycelium can be freeze-dried for efficient extraction.

-

Homogenize the fresh or dried mycelium in a suitable solvent like ethyl acetate or methanol. This can be done using a mortar and pestle with liquid nitrogen or a bead beater.[20]

-

Extract the homogenized mycelium with the solvent, followed by filtration to remove the cell debris.

-

-

Concentration and Reconstitution:

-

Combine the organic extracts from the broth and mycelium.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (HPLC grade).

-

Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC or GC-MS analysis.

-

Quantification of 6-MSA by HPLC-UV

This method provides a general framework for the quantification of 6-MSA using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier). A typical starting condition could be 10% acetonitrile, ramping up to 90% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Approximately 300 nm (the UV absorbance maximum for 6-MSA should be confirmed with a standard).

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of pure 6-MSA standard in methanol.

-

Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Analysis:

-

Inject the prepared fungal extracts onto the HPLC system.

-

-

Quantification:

-

Identify the 6-MSA peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of 6-MSA in the sample by comparing the peak area with the standard curve.

-

Experimental Workflow Diagram

Conclusion

The fungal production of this compound represents a fascinating area of natural product research with significant implications for drug discovery and biotechnology. A thorough understanding of the producing organisms, their biosynthetic capabilities, and the complex regulatory networks that govern 6-MSA synthesis is essential for harnessing its full potential. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for their investigations into this important fungal metabolite. Further research into the specific triggers and signaling components that modulate 6-MSA production will undoubtedly open up new avenues for its targeted and enhanced synthesis.

References

- 1. 6-MSA, a secondary metabolite distribution hub with multiple fungal destinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Genetic Characterization of Terreic Acid Pathway in Aspergillus terreus (Journal Article) | OSTI.GOV [osti.gov]

- 4. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Production of [14C]patulin by Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LaeA-Regulated Fungal Traits Mediate Bacterial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Functional Study of cAMP-Dependent Protein Kinase A in Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cAMP Signalling Pathway in Biocontrol Fungi [mdpi.com]

- 15. The cAMP/protein kinase A signaling pathway in pathogenic basidiomycete fungi: Connections with iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. Optimization of Submerged Fermentation Medium for Matrine Production by Aspergillus terreus, an Endophytic Fungus Harboring Seeds of Sophora flavescens, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GC-MS ANALYSIS OF SOME ENDOPHYTIC FUNGAL EXTRACTS [bpsa.journals.ekb.eg]

- 20. An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and historical context of 6-Methylsalicylic Acid.

An In-depth Technical Guide to 6-Methylsalicylic Acid: Discovery, Biosynthesis, and Experimental Analysis

Introduction

This compound (6-MSA) is a polyketide, a diverse class of natural products synthesized by a wide range of organisms, including fungi, bacteria, and plants.[1] It serves as a crucial biosynthetic intermediate for a variety of secondary metabolites, some of which possess significant biological activities. Notably, 6-MSA is a precursor to the mycotoxin patulin and has been shown to induce disease resistance in plants, mimicking the signaling molecule salicylic acid.[2][3] The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase.[2] This technical guide provides a comprehensive overview of the discovery and historical context of 6-MSA, its biosynthetic pathway, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The study of this compound has a rich history, with key discoveries spanning several decades. Reports of its isolation date back to at least 1917, where it was identified as a precursor in epoxydon biosynthesis. A significant milestone in understanding its formation was the characterization of the enzyme responsible for its synthesis, this compound synthase (6-MSAS), from the fungus Penicillium patulum.[4] Subsequent research led to the cloning of the 6-msas gene, revealing a 5322-base-pair open reading frame that encodes a protein of 1774 amino acids with a molecular mass of approximately 190.7 kDa.[2][5] The enzyme was found to be a homotetramer with a native molecular weight of around 750,000 Da.[4] Further investigations have focused on the heterologous expression of 6-MSAS in various hosts like Escherichia coli and Saccharomyces cerevisiae to facilitate its study and for the biotechnological production of 6-MSA and its derivatives.[6][7]

Biosynthesis of this compound

The biosynthesis of 6-MSA is a multi-step process catalyzed by the single, multifunctional enzyme 6-MSAS. The synthesis starts with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[2] The overall reaction is as follows:

acetyl-CoA + 3 malonyl-CoA + NADPH + H+ → 6-methylsalicylate + 4 CoA + 3 CO2 + NADP+ + H2O[1]

The reaction proceeds through a series of condensation, reduction, and dehydration steps, all occurring on the different catalytic domains of the 6-MSAS enzyme. The growing polyketide chain remains tethered to the acyl carrier protein (ACP) domain of the synthase throughout the process. A key step is the NADPH-dependent reduction of a keto group. Finally, the completed polyketide chain undergoes cyclization and aromatization to yield this compound.

Data Presentation

Table 1: Molecular Properties of this compound Synthase from Penicillium patulum

| Property | Value | Reference |

| Subunit Molecular Weight | ~188 kDa | [5] |

| Native Molecular Weight | ~750 kDa | [4] |

| Quaternary Structure | Homotetramer | [4] |

| Gene Size (ORF) | 5322 bp | [5] |

| Number of Amino Acids | 1774 | [5] |

Table 2: Production of this compound in Engineered Saccharomyces cerevisiae

| Strain Engineering Strategy | Culture Conditions | 6-MSA Titer (mg/L) | Reference | | :--- | :--- | :--- | | Co-expression of 6-MSAS and A. nidulans PPTase | Batch cultivation, 20 g/L glucose minimal media | Increased by 60% over native promoter |[7] | | Scaled-up production | Batch cultivation, 50 g/L glucose minimal media | 554 ± 26 |[7] | | Overexpression of codon-optimized 6-MSAS and A. nidulans PPTase | Not specified | up to 367 |[8] | | Additional genomic integration of 6-MSAS and PPTase genes | Not specified | > 2000 |[8] | | Induction at 24h with 10% galactose | Not specified | 121.61 |[9] |

Experimental Protocols

Purification of 6-MSAS from Penicillium patulum

This protocol is adapted from the method described by Spencer and Jordan (1992).[4][10]

1. Cell Disruption: a. Harvest mycelia from liquid culture by suction filtration and wash with 1% NaCl solution. b. Resuspend approximately 100 g (wet weight) of mycelia in 200 ml of 0.1 M Tris/sulphate buffer, pH 7.6, containing 15% (v/v) glycerol, 1 mM EDTA, 5 mM 2-mercaptoethanol, and protease inhibitors. c. Disrupt the cells and remove cell debris by centrifugation at 11,000 g for 20 minutes at 4°C.

2. Poly(ethylene glycol) Precipitation: a. To the supernatant from the previous step, add poly(ethylene glycol) 6000 to a final concentration of 50% (w/v) to precipitate the enzyme. b. Collect the precipitate by centrifugation at 5,000 g for 30 minutes.

3. Hydroxyapatite Chromatography: a. Dissolve the pellet in 15 ml of 50 mM potassium phosphate buffer, pH 7.6, containing 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and benzamidine.[10] b. Apply the solution to a hydroxyapatite column (e.g., 3 cm x 10 cm) pre-equilibrated with the same buffer. c. Elute the 6-MSAS using 100 ml of 200 mM potassium phosphate buffer, pH 7.6, with the same additives. d. Collect fractions containing 6-MSAS activity.

4. Concentration: a. Pool the active fractions and precipitate the protein with ammonium sulfate (24.3 g/100 ml).

Heterologous Expression and Purification of 6-MSAS in E. coli

This is a general protocol for the expression of a His-tagged 6-MSAS in E. coli BL21(DE3).

1. Gene Cloning: a. Amplify the 6-msas gene from P. patulum cDNA using PCR with primers that add appropriate restriction sites (e.g., NdeI and XhoI) and a C-terminal His6-tag. b. Ligate the digested PCR product into a pET expression vector (e.g., pET-28b(+)).[11][12] c. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.

2. Protein Expression: a. Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). b. Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) for 16-24 hours.

3. Cell Lysis and Purification: a. Harvest the cells by centrifugation at 5,000 x g for 10 minutes. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, and protease inhibitors).[13] c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes. e. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM). g. Elute the His-tagged 6-MSAS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM). h. Analyze the fractions by SDS-PAGE for purity.

Site-Directed Mutagenesis of the 6-MSAS Gene

This protocol is based on the QuikChange™ method.[14][15][16][17]

1. Primer Design: a. Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the middle. b. The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.

2. PCR Amplification: a. Set up a PCR reaction containing the 6-MSAS expression plasmid as a template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuTurbo), and dNTPs. b. Perform thermal cycling to amplify the entire plasmid.

3. DpnI Digestion: a. Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

4. Transformation: a. Transform the DpnI-treated DNA into highly competent E. coli cells. b. Plate the transformed cells on an agar plate with the appropriate antibiotic and incubate overnight at 37°C.

5. Verification: a. Isolate plasmid DNA from several colonies and sequence the 6-msas gene to confirm the presence of the desired mutation.

6-MSAS Enzyme Activity Assay

This fluorescence-based assay is adapted from Spencer and Jordan (1992).[10]

1. Reaction Mixture: a. In a total volume of 2 ml, combine:

- 160 µmol Tris/sulphate buffer, pH 7.6

- 0.4 µmol acetyl-CoA

- 0.4 µmol NADPH

- 2.5 mg BSA

- 0.2-1.0 m-unit of purified 6-MSAS

2. Assay Procedure: a. Perform the assay at 25°C with stirring in a fluorometer. b. Start the reaction by adding 0.4 µmol of malonyl-CoA. c. Monitor the increase in fluorescence associated with the formation of this compound. d. Quantify the amount of 6-MSA produced by comparing the fluorescence change to a standard curve of authentic 6-MSA.

Analytical Determination of 6-MSA

HPLC-UV Method:

-

Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm).[18]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[19][20]

-

Flow Rate: Typically 1 mL/min.[18]

-

Detection: UV detector set at a wavelength where 6-MSA has a strong absorbance, such as 282 nm.[18]

-

Sample Preparation: Centrifuge fermentation broth to remove cells, filter the supernatant, and inject directly or after appropriate dilution.

GC-MS Method with TMS Derivatization:

-

Derivatization: a. Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.[21] b. Add a methoxyamine hydrochloride solution in pyridine and incubate to protect keto groups.[21] c. Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to form the trimethylsilyl (TMS) derivative of 6-MSA.[3][21]

-

GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TR-5MS).[22]

-

Injection: Splitless injection at an inlet temperature of 250°C.[22]

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 325°C).[3][22]

-

Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.

-

References

- 1. EC 2.3.1.165 [iubmb.qmul.ac.uk]

- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Purification and properties of this compound synthase from Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multifunctional this compound synthase gene of Penicillium patulum. Its gene structure relative to that of other polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Inducing Methods on Production of(6-methysalicylic acid) in Saccharomyces(<i>S.cerevisiae</i>) [nshu.hainanu.edu.cn]

- 10. scispace.com [scispace.com]

- 11. agilent.com [agilent.com]

- 12. Rapid modification of the pET-28 expression vector for ligation independent cloning using homologous recombination in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous protein expression in E. coli [protocols.io]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. faculty.washington.edu [faculty.washington.edu]

- 16. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 17. gladstone.org [gladstone.org]

- 18. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 20. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 21. uoguelph.ca [uoguelph.ca]

- 22. mdpi.com [mdpi.com]

Physicochemical properties and structure of 6-Methylsalicylic Acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a variety of fungi, most notably Penicillium and Aspergillus species. As a structural analog of salicylic acid, it serves as a key biosynthetic precursor to numerous other natural products, including the mycotoxin patulin. Furthermore, 6-MSA has garnered significant interest for its ability to mimic salicylic acid's role in inducing systemic acquired resistance in plants, making it a molecule of interest in agricultural science. This technical guide provides a detailed overview of the physicochemical properties, structure, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties and Structure

This compound is an organic compound characterized by a carboxylic acid and a phenol functional group attached to a toluene backbone.[1] It is a white solid that is soluble in basic water and polar organic solvents.[1]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 168-176 °C | Thermo Fisher Scientific |

| Boiling Point | 300.4 °C at 760 mmHg | Sigma-Aldrich |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO, and basic water. | Bioaustralis,[1] |

| pKa | Experimental value not readily available in cited databases. | [2] |

| Appearance | White to off-white solid/powder | Bioaustralis |

| CAS Number | 567-61-3 | [2] |

Molecular Structure

This compound, systematically named 2-hydroxy-6-methylbenzoic acid, is a monohydroxybenzoic acid. It is structurally related to salicylic acid, with a methyl group substituting the hydrogen atom ortho to the carboxylic acid group.[2]

Synonyms: 2,6-Cresotic acid, 2-Hydroxy-6-methylbenzoic acid, 6-Hydroxy-o-toluic acid.

Biosynthesis and Biological Activity

Biosynthesis by this compound Synthase (6-MSAS)

6-MSA is synthesized by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[3][4] The biosynthesis begins with one molecule of acetyl-CoA as a starter unit and utilizes three molecules of malonyl-CoA as extender units.[3] The 6-MSAS enzyme catalyzes a series of condensation, ketoreduction, and dehydration reactions, culminating in the cyclization and aromatization of the polyketide chain to form 6-MSA.[5]

Activation of Plant Disease Resistance

This compound has been shown to mimic the function of salicylic acid (SA) as a signaling molecule in plant defense mechanisms.[3] Exogenous application of 6-MSA to plants, such as tobacco, can induce the expression and accumulation of pathogenesis-related (PR) proteins.[3] This activation of the plant's defense pathways leads to systemic acquired resistance (SAR), enhancing the plant's resistance to subsequent infections by pathogens like the tobacco mosaic virus.[3]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and characterization of this compound.

Biosynthesis and Purification from Penicillium patulum

As chemical synthesis routes are less common in the literature, the primary method for obtaining 6-MSA is through fermentation of producing organisms. The following protocol is adapted from the purification of the 6-MSAS enzyme and its product.[6]

I. Culture Growth and Harvest:

-

Inoculate a suitable liquid medium with spores of Penicillium patulum.

-

Grow the culture in flasks with agitation to ensure aeration.

-

After the appropriate growth period for secondary metabolite production, collect the mycelia by suction filtration.

-

Wash the collected mycelia with a 1% NaCl solution.[6]

II. Extraction of 6-MSA:

-

The culture filtrate (liquid medium) is the primary source of secreted 6-MSA. Acidify the filtrate to approximately pH 2-3 with HCl to protonate the salicylate.

-

Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid extract.

III. Purification by Recrystallization:

-

Choose a suitable solvent system. Water or a water/ethanol mixture is often effective for salicylic acid derivatives. The ideal solvent should dissolve the compound well when hot but poorly when cold.

-

Dissolve the crude 6-MSA extract in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

-

Dry the crystals under vacuum or in a desiccator to a constant weight.

Analytical Characterization

I. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and purity of the compound.

-

Sample Preparation: Dissolve 5-10 mg of purified 6-MSA in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, a methyl group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups (which may be broad or absent in D₂O).

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals include those for the aromatic carbons, the methyl carbon, and the carboxyl carbon.

II. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind ~1-2 mg of the dry 6-MSA sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the fine powder into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid and phenol, C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring.

III. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology (GC-MS with Electron Ionization - EI): This method is suitable for volatile compounds.[3]

-

Derivatization (Optional but common): To increase volatility, the sample can be derivatized, for example, by trimethylsilylation.

-

Sample Injection: Inject the sample (dissolved in a volatile solvent) into the gas chromatograph.

-

GC Separation: Use a suitable GC column and temperature program to separate the analyte from any impurities. A typical program might start at 170°C, ramp to 180°C, and then ramp to 250°C.[3]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).

-

Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum of 6-MSA will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.[3]

-

Conclusion

This compound is a foundational molecule in the study of fungal secondary metabolism and a promising agent in the field of plant defense. Its well-characterized biosynthetic pathway provides a model system for understanding polyketide synthesis. The protocols and data presented in this guide offer a technical resource for researchers engaged in the isolation, characterization, and application of this versatile compound. Further research into its crystal structure and a broader range of biological activities will continue to enhance its scientific and commercial importance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8O3 | CID 11279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

The Mechanism of 6-Methylsalicylic Acid Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-Methylsalicylic Acid Synthase (6-MSAS), an iterative Type I polyketide synthase (PKS). This guide details the enzyme's structure, catalytic cycle, and the key domains involved in the biosynthesis of this compound (6-MSA), a precursor to various secondary metabolites with pharmaceutical relevance.

Introduction

This compound synthase (6-MSAS) is a fascinating multi-domain enzyme responsible for the synthesis of this compound from one molecule of acetyl-CoA and three molecules of malonyl-CoA, with the involvement of NADPH as a reducing agent.[1][2] As an iterative Type I PKS, a single polypeptide chain contains all the necessary catalytic domains to perform a series of programmed condensation and modification reactions.[3][4] Understanding the intricate mechanism of 6-MSAS is crucial for efforts in synthetic biology and drug development, aiming to harness and engineer polyketide biosynthetic pathways to produce novel bioactive compounds.

Domain Organization and Function

6-MSAS is a large, multifunctional protein with a modular architecture. Each domain performs a specific catalytic function in the overall synthesis of 6-MSA. The key domains are:

-

Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction between the growing polyketide chain attached to the Acyl Carrier Protein (ACP) and a malonyl-ACP extender unit.

-

Acyltransferase (AT): Responsible for loading the starter unit (acetyl-CoA) and extender units (malonyl-CoA) onto the ACP domain.

-

Ketoreductase (KR): Catalyzes the NADPH-dependent reduction of a specific β-keto group in the growing polyketide chain to a β-hydroxyl group. This reduction occurs only once during the synthesis of 6-MSA.

-

Acyl Carrier Protein (ACP): A small, flexible domain that carries the growing polyketide chain via a phosphopantetheine arm to the various catalytic domains of the synthase.

-

Thioester Hydrolase (TH): Initially misidentified as a dehydratase (DH) domain, this domain is now understood to be a thioester hydrolase. Its crucial role is to catalyze the final release of the completed 6-MSA molecule from the ACP domain.[3][4]

The Catalytic Cycle of 6-MSAS

The synthesis of 6-MSA is an iterative process involving three rounds of chain elongation. The entire process is carried out by a single 6-MSAS protein.

Initiation:

-

Loading of the Starter Unit: The AT domain transfers an acetyl group from acetyl-CoA to the phosphopantetheine arm of the ACP domain.

-

Transfer to KS: The acetyl group is then transferred from the ACP to a cysteine residue in the active site of the KS domain.

Elongation Cycle 1: 3. Loading of the Extender Unit: The AT domain loads a malonyl group from malonyl-CoA onto the now-vacant ACP. 4. Condensation: The KS domain catalyzes the decarboxylative condensation of the ACP-bound malonate with the KS-bound acetate, forming a β-ketoacyl-ACP intermediate (acetoacetyl-ACP).

Elongation Cycle 2: 5. Chain Transfer: The newly formed diketide is transferred from the ACP to the KS domain. 6. Loading of the Second Extender Unit: A new malonyl group is loaded onto the ACP by the AT domain. 7. Condensation: The KS domain catalyzes the condensation, extending the polyketide chain to a triketide. 8. Ketoreduction: The KR domain stereospecifically reduces the β-keto group of the triketide to a β-hydroxyl group using NADPH as a cofactor.

Elongation Cycle 3: 9. Chain Transfer: The reduced triketide is transferred to the KS domain. 10. Loading of the Third Extender Unit: A final malonyl group is loaded onto the ACP. 11. Condensation: The KS domain catalyzes the final condensation to form a tetraketide intermediate.

Termination: 12. Cyclization and Aromatization: The tetraketide intermediate undergoes a spontaneous or enzyme-assisted intramolecular aldol condensation and subsequent aromatization to form the this compound ring structure while still attached to the ACP. 13. Product Release: The TH domain catalyzes the hydrolytic cleavage of the thioester bond, releasing the final product, this compound, from the ACP domain.[3][4]

Quantitative Data

A comprehensive search of the scientific literature did not yield a consolidated source of specific kinetic parameters (Km and kcat) for this compound Synthase with its primary substrates. However, qualitative descriptions of its substrate specificity are available.

| Substrate | Role | Specificity Notes |

| Acetyl-CoA | Starter Unit | Preferred starter unit. |

| Malonyl-CoA | Extender Unit | The exclusive extender unit. |

| NADPH | Reductant | Required for the single ketoreduction step. |

| Propionyl-CoA | Alternative Starter | Can be utilized as a starter unit, leading to the production of 6-ethylsalicylic acid, but at a significantly lower rate than with acetyl-CoA.[4] |

Experimental Protocols

Purification of this compound Synthase from Penicillium patulum

This protocol is adapted from established methods for the purification of 6-MSAS.

Buffers and Solutions:

-

Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.6), 15% (v/v) glycerol, 2 mM dithiothreitol (DTT), 1 mM EDTA, and protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin).

-

Phosphate Gradient Buffers for Hydroxyapatite Chromatography:

-

Low Salt: 50 mM potassium phosphate buffer (pH 7.6), 15% glycerol, 2 mM DTT, 1 mM EDTA.

-

High Salt: 400 mM potassium phosphate buffer (pH 7.6), 15% glycerol, 2 mM DTT, 1 mM EDTA.

-

-

Poly(ethylene glycol) (PEG) 6000 Solution: 50% (w/v) in water.

-

Ammonium Sulfate Solution: Saturated solution, pH adjusted to 7.0.

Protocol:

-

Cell Lysis: Harvest fungal mycelia and freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Resuspend the powder in Extraction Buffer.

-

Clarification: Centrifuge the crude extract at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Hydroxyapatite Chromatography:

-

Load the clarified supernatant onto a hydroxyapatite column pre-equilibrated with Low Salt buffer.

-

Wash the column extensively with Low Salt buffer.

-

Elute the bound proteins with a linear gradient of Low Salt to High Salt buffer.

-

Collect fractions and assay for 6-MSAS activity.

-

-

Concentration: Pool the active fractions and concentrate the protein by precipitation with PEG 6000 or ammonium sulfate.

-

Size Exclusion Chromatography (Optional): For higher purity, the concentrated protein can be further purified by size exclusion chromatography on a column equilibrated with a suitable buffer (e.g., Extraction Buffer without protease inhibitors).

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Fluorescence-Based Enzyme Assay for 6-MSAS Activity

This assay measures the production of 6-MSA, which is a fluorescent molecule.

Reaction Mixture:

-

100 mM Tris/sulfate buffer, pH 7.6

-

200 µM Acetyl-CoA

-

200 µM Malonyl-CoA

-

200 µM NADPH

-

1.25 mg/mL Bovine Serum Albumin (BSA)

-

Purified 6-MSAS enzyme (0.1 - 1.0 mUnit)

Protocol:

-

Prepare the Reaction Mixture: In a fluorometer cuvette, combine all reaction components except malonyl-CoA.

-

Equilibration: Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the Reaction: Start the reaction by adding malonyl-CoA to the cuvette and mix immediately.

-

Monitor Fluorescence: Measure the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 410 nm.

-

Data Analysis: The rate of 6-MSA formation is determined from the initial linear phase of the fluorescence increase. A standard curve of known concentrations of 6-MSA should be prepared to convert the fluorescence units into molar amounts of product. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Site-Directed Mutagenesis of 6-MSAS

This protocol provides a general workflow for introducing specific mutations into the 6-MSAS gene to study the function of individual amino acid residues or domains.

Materials:

-

Plasmid DNA containing the 6-MSAS gene.

-

Mutagenic primers (forward and reverse) containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Protocol:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform a PCR reaction using the 6-MSAS plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental template DNA while leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on a selective agar medium. Isolate plasmid DNA from the resulting colonies and sequence the 6-MSAS gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Visualizations

The following diagrams illustrate the key processes in the study and action of this compound Synthase.

Conclusion

This compound Synthase is a paradigm for iterative Type I polyketide synthases, employing a sophisticated, programmed series of reactions on a single polypeptide to generate a complex natural product. The discovery of the thioester hydrolase domain's role in product release has significantly advanced our understanding of its mechanism. While detailed kinetic parameters remain to be fully elucidated, the knowledge of its domain functions and catalytic cycle provides a solid foundation for future research. This guide offers a comprehensive resource for scientists and researchers aiming to explore the intricacies of 6-MSAS, with potential applications in the bioengineering of novel polyketide-based therapeutics.

References

- 1. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 3. Hidden Function of Catalytic Domain in this compound Synthase for Product Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthetase from Penicillium patulum. Some catalytic properties of the enzyme and its relation to fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methylsalicylic Acid as a precursor to patulin biosynthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 6-methylsalicylic acid (6-MSA) as the initial precursor in the biosynthetic pathway of patulin, a mycotoxin of significant concern in the food industry and a subject of interest in drug development. This document details the enzymatic cascade transforming 6-MSA into patulin, presents quantitative data for key biosynthetic steps, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the core biochemical and experimental workflows.

The Patulin Biosynthetic Pathway: From 6-MSA to a Toxic Mycotoxin

Patulin biosynthesis is a multi-step process initiated by the formation of this compound (6-MSA) from acetyl-CoA and malonyl-CoA. This foundational step is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS). Following its synthesis, 6-MSA undergoes a series of enzymatic modifications, orchestrated by a cluster of genes, typically referred to as the 'pat' gene cluster, found in patulin-producing fungi such as Aspergillus and Penicillium species.

The generally accepted biosynthetic pathway from 6-MSA to patulin involves the following key intermediates and enzymatic conversions:

-

This compound (6-MSA): The starting polyketide synthesized by this compound synthase (6-MSAS), encoded by the patK gene.

-

m-Cresol: Formed by the decarboxylation of 6-MSA, a reaction catalyzed by this compound decarboxylase (PatG).

-

m-Hydroxybenzyl alcohol: Produced through the hydroxylation of m-cresol. This step is catalyzed by a cytochrome P450 monooxygenase, m-cresol hydroxylase (PatH).

-

Gentisyl alcohol: Results from a second hydroxylation event, this time on m-hydroxybenzyl alcohol, catalyzed by another cytochrome P450 enzyme, m-hydroxybenzyl alcohol hydroxylase (PatI).

-

Gentisaldehyde: The alcohol group of gentisyl alcohol is oxidized to an aldehyde, a reaction likely carried out by a dehydrogenase.

-

Isoepoxydon: A key intermediate formed through the epoxidation and rearrangement of gentisaldehyde.

-

Phyllostine: Derived from isoepoxydon through the action of isoepoxydon dehydrogenase (IDH), encoded by the patN gene.

-

(E)-Ascladiol: A precursor to patulin.

-

Patulin: The final toxic product.

The entire process is tightly regulated, with the expression of the pat genes being influenced by environmental factors such as pH and nutrient availability.

Figure 1. The biosynthetic pathway of patulin from this compound.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the biosynthesis of patulin from 6-MSA.

Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

| Enzyme | Gene | Substrate | Km | Vmax | Source Organism | Reference |

| This compound Synthase (6-MSAS) | patK | Acetyl-CoA | 10 µM | - | Penicillium patulum | |

| Malonyl-CoA | 7 µM | - | Penicillium patulum | |||

| NADPH | 12 µM | - | Penicillium patulum | |||

| 6-Methylsalicylate Decarboxylase | patG | 6-Methylsalicylate | - | - | Penicillium patulum | |

| Isoepoxydon Dehydrogenase | idh/patN | Isoepoxydon | - | - | Penicillium griseofulvum |

Table 2: Relative Expression of Patulin Biosynthesis Genes in Penicillium expansum

| Gene | Function | Fold Change (pH 5.0 vs. pH 2.5) | Fold Change (pH 7.0 vs. pH 2.5) | Reference |

| patK | This compound Synthase | ~4.5 | ~3.0 | |

| patG | This compound Decarboxylase | ~5.0 | ~3.5 | |

| patH | m-Cresol Hydroxylase | ~6.0 | ~4.0 | |

| patN | Isoepoxydon Dehydrogenase | ~5.5 | ~3.8 | |

| patL | Pathway-specific Transcription Factor | ~3.0 | ~2.5 |

Note: Data is approximated from graphical representations in the cited literature and represents the trend of increased gene expression at pH values more favorable for patulin production.

Table 3: Production of 6-MSA and Patulin in Engineered Saccharomyces cerevisiae

| Engineered Strain | Key Genetic Modification | 6-MSA Titer (mg/L) | Patulin Titer (mg/L) | Reference |

| Strain A | Expression of P. patulum 6-MSAS | 554 ± 26 | Not reported | |

| Strain B | Co-expression of A. clavatus PatG | - (consumed) | Not reported (m-cresol produced) |

Note: This table highlights the potential for heterologous production of pathway intermediates and demonstrates the functional expression of patulin biosynthesis genes in a yeast system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of patulin biosynthesis.

Quantification of 6-MSA and Patulin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of patulin in fungal cultures and food matrices.

Objective: To quantify the concentration of 6-MSA and patulin in culture extracts.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or phosphoric acid

-

6-MSA and patulin analytical standards

-

0.22 µm syringe filters

-

Ethyl acetate

Procedure:

-

Sample Preparation:

-

For liquid cultures, centrifuge to separate mycelia from the supernatant.

-

Extract the supernatant (or a known volume of culture) three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid or phosphoric acid). A common starting point is 10-30% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at 276 nm for patulin and a suitable wavelength for 6-MSA (e.g., 305 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-MSA and patulin of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of 6-MSA and patulin in the samples by interpolating their peak areas on the respective standard curves.

-

Figure 2. Experimental workflow for HPLC analysis of 6-MSA and patulin.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the expression levels of genes in the patulin biosynthetic pathway.

Objective: To measure the relative transcript abundance of pat genes.

Materials:

-

Fungal mycelia

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., β-tubulin, actin)

Procedure:

-

RNA Extraction:

-

Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., patK), and the cDNA template.

-

Set up parallel reactions for a reference gene (housekeeping gene) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Figure 3. Experimental workflow for qPCR analysis of patulin gene expression.

Enzyme Assay for this compound Synthase (6-MSAS)

This protocol is based on the characterization of 6-MSAS from Penicillium patulum.

Objective: To measure the activity of 6-MSAS.

Materials:

-

Purified or partially purified 6-MSAS enzyme preparation

-

Tris-HCl buffer (pH 7.6)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Bovine Serum Albumin (BSA)

-

Fluorometer or spectrophotometer

-

6-MSA standard

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, NADPH, and BSA.

-

Add the enzyme preparation to the reaction mixture.

-

Pre-incubate the mixture at 25 °C.

-

-

Initiation of Reaction:

-

Start the reaction by adding malonyl-CoA.

-

-

Detection of Product Formation:

-

Fluorometric Method: Monitor the increase in fluorescence associated with the formation of 6-MSA. The excitation and emission wavelengths will need to be determined for 6-MSA in the specific buffer system.

-

Spectrophotometric Method: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH. This method is less specific as it measures cofactor consumption.

-

HPLC Method: Stop the reaction at different time points by adding a quenching agent (e.g., acid) and quantify the amount of 6-MSA produced using the HPLC protocol described in section 3.1.

-

-

Calculation of Activity:

-

Calculate the rate of 6-MSA formation from the initial linear phase of the reaction. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

-

Gene Knockout using CRISPR-Cas9

This protocol provides a general framework for deleting a gene in the patulin biosynthesis cluster in Penicillium expansum using CRISPR-Cas9.

Objective: To create a knockout mutant of a specific pat gene.

Materials:

-

Penicillium expansum wild-type strain

-

Plasmid expressing Cas9 and a selectable marker (e.g., hygromycin resistance)

-

Plasmid expressing the single guide RNA (sgRNA) targeting the gene of interest

-

Repair template with homology arms flanking the target gene

-

Protoplasting solution (e.g., containing lysing enzymes)

-

PEG-calcium chloride solution for transformation

-

Regeneration medium with the appropriate selection agent

Procedure:

-

Design and Construction:

-

Design an sgRNA specific to the target pat gene.

-

Clone the sgRNA into an expression plasmid.

-

Construct a repair template containing ~1-2 kb homology arms upstream and downstream of the target gene.

-

-

Protoplast Preparation:

-

Grow P. expansum mycelia and harvest.

-

Treat the mycelia with a protoplasting solution to generate protop

-

An In-depth Technical Guide to Natural Derivatives and Analogs of 6-Methylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylsalicylic acid (6-MSA) is a polyketide natural product synthesized by a variety of fungi. It serves as a key biosynthetic precursor to a wide array of secondary metabolites with diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural derivatives and synthetic analogs of 6-MSA, with a focus on their biosynthesis, chemical diversity, and pharmacological properties. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are provided, alongside a quantitative summary of their activities. Furthermore, key biosynthetic and signaling pathways are visualized to facilitate a deeper understanding of the molecular mechanisms underlying the action of these compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and molecular biology who are interested in the therapeutic potential of this versatile class of molecules.

Introduction

This compound (6-MSA) is a foundational molecule in the biosynthesis of numerous fungal secondary metabolites. Produced via the polyketide pathway, 6-MSA undergoes a variety of enzymatic modifications to yield a rich diversity of natural products. These derivatives exhibit a broad spectrum of biological activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties. The structural simplicity of the 6-MSA core, coupled with the functional group handles it possesses, also makes it an attractive scaffold for the semi-synthetic and synthetic generation of novel analogs with improved therapeutic profiles. This guide will delve into the core aspects of 6-MSA and its derivatives, providing the technical details necessary for their study and exploitation in drug development.

Biosynthesis of this compound and its Natural Derivatives

The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[1][2] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to construct the polyketide chain.[2] The gene encoding 6-MSAS has been identified and characterized in various fungi, including Penicillium patulum.[3]

Key Natural Derivatives of 6-MSA

6-MSA serves as a metabolic hub for the production of several well-known mycotoxins and other bioactive compounds.[4]

-

Patulin: A mycotoxin produced by several species of Aspergillus and Penicillium, patulin is a potent antibiotic, though its toxicity to humans limits its therapeutic use.[5] The biosynthetic pathway from 6-MSA to patulin involves a series of enzymatic steps, including decarboxylation to m-cresol.[6]

-

Yanuthones: These are meroterpenoids with antibacterial and antifungal properties, first identified in Aspergillus niger.[7] Their biosynthesis involves the prenylation of a 6-MSA-derived core.[8]

-

Aculins: A group of compounds produced by Aspergillus aculeatus, their biosynthesis also begins with 6-MSA.[9]

-

Terreic Acid: This quinone epoxide derivative of 6-MSA exhibits antibiotic properties.[10]

-

Aspergillic Acid: While not a direct downstream product of 6-MSA in the same manner as patulin, aspergillic acid is an important antimicrobial pyrazinone derivative from Aspergillus flavus, a fungus also known to produce 6-MSA derivatives. Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) pathway.

Biological Activities of 6-MSA Derivatives and Analogs

The diverse chemical structures of 6-MSA derivatives translate into a wide range of biological activities.

Antibiotic and Antifungal Activity

Many natural derivatives of 6-MSA exhibit potent antimicrobial properties. Patulin, for instance, has broad-spectrum antibiotic activity. Yanuthones are particularly noted for their antifungal activity against pathogens like Candida albicans.[11]

Anticancer Activity

Several analogs of 6-MSA have been investigated for their potential as anticancer agents. Terrecyclic acid A, a fungal metabolite, has been shown to induce cellular stress responses in tumor cells, suggesting a potential therapeutic avenue.[1][12]

Anti-inflammatory Activity

The structural similarity of 6-MSA to salicylic acid, the active metabolite of aspirin, suggests that its derivatives may possess anti-inflammatory properties. Indeed, 6-MSA itself can mimic salicylic acid's role in inducing plant defense pathways.[13] Research into synthetic analogs has also explored their potential to modulate inflammatory responses.

Data Presentation

The following tables summarize the quantitative biological activity data for select 6-MSA derivatives and analogs.

Table 1: Antibiotic and Antifungal Activity of 6-MSA Derivatives

| Compound | Organism | Activity | MIC/IC50 | Reference |

| Yanuthone K | Candida albicans | Antifungal | 17.5 ± 3.9 µM | [14] |

| Yanuthone L | Candida albicans | Antifungal | 17.0 ± 1.9 µM | [14] |

| Yanuthone M | Candida albicans | Antifungal | 77.5 ± 3.7 µM | [14] |

| Yanuthone X2 | Candida albicans | Antifungal | - | [11][14] |

| Patulin | Bacillus megaterium | Antibacterial | - | [2] |

Table 2: Anticancer Activity of 6-MSA Derivatives and Analogs

| Compound | Cell Line | Activity | IC50 | Reference |

| Terrecyclic Acid A | 3LL (Lewis Lung Carcinoma) | Anticancer | - | [1] |

Table 3: Anti-inflammatory Activity of 6-MSA Derivatives and Analogs

| Compound | Assay | Activity | IC50 | Reference |

| Ravenelin | Nitric Oxide Inhibition (LPS-induced J774A.1 cells) | Anti-inflammatory | 6.27 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-MSA and its derivatives.

Heterologous Expression and Purification of this compound Synthase (6-MSAS)

This protocol is a generalized procedure based on established methods for heterologous expression of fungal polyketide synthases.[6][16][17]

Objective: To produce and purify recombinant 6-MSAS for in vitro studies.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with an N-terminal His6-tag)

-

Gene encoding 6-MSAS, codon-optimized for E. coli

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: Clone the codon-optimized 6-MSAS gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged 6-MSAS with elution buffer.

-

-

Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and store at -80°C.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Isolation and Purification of Patulin from Penicillium expansum

This protocol is based on a published method for patulin purification.[2][7][18][19]

Objective: To isolate and purify patulin from a fungal culture.

Materials:

-

Penicillium expansum culture

-

Apple juice or other suitable liquid medium

-

Ethyl acetate

-

1% Formic acid in ethyl acetate

-

Nitrogen gas stream

-

High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (prep-HPLC) system

-

HSCCC solvent system: ethyl acetate-hexane-pH 4 acetic acid (7.5:2.5:10, v/v/v)

-

Prep-HPLC mobile phase: acetonitrile-pH 4 acetic acid (5:95, v/v) on a C18 column

-

Analytical HPLC system

-

Mass spectrometer and NMR spectrometer for structural confirmation

Procedure:

-

Fungal Culture: Inoculate P. expansum into apple juice and incubate at 25°C for 7 days in the dark.

-

Extraction:

-

Harvest the culture and extract with ethyl acetate containing 1% formic acid.

-

Concentrate the extract to dryness under a nitrogen stream.

-

-

Purification:

-

HSCCC: Dissolve the crude extract in the HSCCC solvent system and perform the separation according to the instrument's protocol.

-

Prep-HPLC: Dissolve the crude extract in the mobile phase and perform the separation on a C18 column.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing patulin.

-

Structural Confirmation: Pool the pure fractions, evaporate the solvent, and confirm the structure of the purified patulin using mass spectrometry and NMR.

Minimum Inhibitory Concentration (MIC) Assay

This is a standard protocol for determining the antimicrobial activity of a compound.[4][20][21][22][23]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.

-